REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH2:5].[C:13](OC(=O)C)(=[O:15])[CH3:14]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH:5][C:13](=[O:15])[CH3:14]
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Name
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|
Quantity
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13.17 g
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Type
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reactant
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Smiles
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COC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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11.1 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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An orange solution was formed
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Type
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CUSTOM
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Details
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The mixture was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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kept under vacuum overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |